molecular formula C16H11N3O B14118570 10-(Pyrimidin-5-yl)-10H-phenoxazine

10-(Pyrimidin-5-yl)-10H-phenoxazine

Cat. No.: B14118570
M. Wt: 261.28 g/mol
InChI Key: KEILJBQEFTUYHR-UHFFFAOYSA-N
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Description

10-(Pyrimidin-5-yl)-10H-phenoxazine: is a heterocyclic compound that combines the structural features of pyrimidine and phenoxazine. Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while phenoxazine is a tricyclic compound consisting of two benzene rings fused to an oxazine ring. This unique combination of structures endows this compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(Pyrimidin-5-yl)-10H-phenoxazine typically involves the condensation of a pyrimidine derivative with a phenoxazine precursor. One common method involves the reaction of 2-aminopyrimidine with 2-chlorophenoxazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 10-(Pyrimidin-5-yl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 10-(Pyrimidin-5-yl)-10H-phenoxazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its ability to emit fluorescence upon excitation makes it useful in imaging and diagnostic applications.

Medicine: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities. Its interaction with biological targets such as enzymes and receptors is of particular interest in drug discovery.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 10-(Pyrimidin-5-yl)-10H-phenoxazine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its fluorescent properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation, which can be used for imaging purposes.

Comparison with Similar Compounds

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine core but differ in the fused ring systems.

    Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core, offering different chemical and biological properties.

Uniqueness: 10-(Pyrimidin-5-yl)-10H-phenoxazine is unique due to its combination of pyrimidine and phenoxazine structures. This fusion results in distinct electronic and photophysical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a fluorescent probe further distinguish it from other similar compounds.

Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

10-pyrimidin-5-ylphenoxazine

InChI

InChI=1S/C16H11N3O/c1-3-7-15-13(5-1)19(12-9-17-11-18-10-12)14-6-2-4-8-16(14)20-15/h1-11H

InChI Key

KEILJBQEFTUYHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CN=CN=C4

Origin of Product

United States

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